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Serious Adverse Events (SAEs) in Clinical Trials

The following data on Serious Adverse Events (SAEs) is compiled from the MARIO-1 (NCT02637531) and

MARIO-275 (NCT03980041) clinical trials [1] [2].

Trial Arm
Most Common
Treatment-Related SAEs

Incidence Key Management Actions

Eganelisib +
Nivolumab (MARIO-
1, n=180)

Pyrexia, Rash, Cytokine

Release Syndrome,
Infusion-related Reaction

13% of patients Close monitoring, standard

supportive care [1].

Eganelisib
Monotherapy
(MARIO-1, n=39)

Elevated Bilirubin, Hepatic
Enzymes

5% of patients (1
patient each with

grade 4 events)

Discontinuation or dose
adjustment [1].

Eganelisib +
Nivolumab (MARIO-
275)

Hepatotoxicity 15% Dose reduction from 40
mg to 30 mg lowered
hepatic AE rates [2].

Other Notable Adverse Events
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The table below details other frequent, though not always "serious," treatment-related adverse events of

grade 3 or higher [1] [2].

Trial Arm Adverse Event Incidence Notes

Eganelisib Monotherapy Increased ALT (Alanine

Aminotransferase)

18% Often reversible with dose

management [1].

Increased AST (Aspartate

Aminotransferase)

18% Often reversible with dose

management [1].

Eganelisib + Nivolumab Increased AST 13% -

Increased ALT 10% -

Rash 10% -

Eganelisib + Nivolumab
(MARIO-275)

Transaminase Elevation
(Grade ≥3)

12% -

Rash (Grade ≥3) 9% -

Troubleshooting and Management Guide

Based on the clinical trial findings, here are specific recommendations for managing key adverse events:

For Hepatic Toxicity (Elevated ALT/AST/Bilirubin):

Monitoring: Conduct liver function tests (LFTs) at baseline and regularly during treatment.

Intervention: The most effective action is dose modification. In MARIO-275, reducing the
eganelisib dose from 40 mg to 30 mg successfully lowered the incidence of hepatic adverse

events [2].
Action: For persistent or severe elevations, consider treatment interruption or discontinuation,

as was done in the MARIO-1 trial [1].

For Immune-Related Events (Rash, Pyrexia, Cytokine Release Syndrome):
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Monitoring: Watch for persistent fever, widespread rash, or signs of systemic inflammatory

response.
Intervention: Implement standard supportive care measures, which may include

corticosteroids for severe cases [1].

For Infusion-Related Reactions:

Monitoring: Observe patients closely during and after nivolumab infusion.

Intervention: Have standard protocols for managing infusion reactions readily available [1].

Experimental Workflow for Safety Monitoring

The diagram below outlines a proposed safety monitoring protocol based on the management strategies

employed in the clinical trials.
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Patient on Eganelisib

Baseline LFTs & Assessment

Regular Monitoring

Grade ≥3 AE?

 No

Implement Dose Hold/Reduction

 Yes

Re-assess LFTs & Symptoms

Resolved to ≤ Grade 1?

Consider Resuming Treatment

 Yes

Discontinue Treatment

 No

Click to download full resolution via product page
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Detailed Methodology from Clinical Trials

The safety data presented is derived from the following trial designs:

MARIO-1 (NCT02637531): This was a phase 1/1b, open-label, first-in-human, dose-escalation

and expansion study [1].

Patients: Adults with advanced solid tumors.

Interventions:
Part A (Monotherapy): Eganelisib was administered orally once daily at doses of 10,

20, 30, 40, or 60 mg.
Part C (Combination): Eganelisib (20, 30, or 40 mg) was combined with nivolumab

(240 mg Q2W or 480 mg Q4W).
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) in the first 28-day cycle and

adverse events (AEs) throughout the study [1].

MARIO-275 (NCT03980041): This was a phase 2, multicenter, randomized, active-control study.

Patients: 49 patients with metastatic urothelial carcinoma (mUC) post-platinum therapy.

Intervention: Patients were randomized 2:1 to receive eganelisib (40 mg, later reduced to 30
mg) plus nivolumab versus placebo plus nivolumab.

Assessments: Safety and efficacy were evaluated, with a key finding that dose reduction to 30
mg mitigated hepatotoxicity [2].

Important Considerations for Your Research

Mechanism: Eganelisib is a first-in-class, highly selective PI3K-γ inhibitor that reprograms tumor-

associated myeloid cells. The safety profile observed, including immune-related events, is consistent
with its immunomodulatory mechanism of action [1].

Dose Selection: The 30 mg and 40 mg once-daily doses were selected for phase 2 studies based
on the aggregate safety and efficacy profile. The 30 mg dose is particularly important for managing

hepatic events [1] [2].
Clinical Activity: Despite the SAEs, the combination of eganelisib and nivolumab showed anti-

tumor activity in some patients who had progressed on prior PD-1/PD-L1 therapy, indicating a
potential clinical benefit that must be weighed against risks [1].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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